3-(Aminooxy)-2,2-dimethylpropanoic acid, trifluoroacetic acid
Description
3-(Aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid is a compound that combines the properties of both 3-(aminooxy)-2,2-dimethylpropanoic acid and trifluoroacetic acid
Properties
Molecular Formula |
C7H12F3NO5 |
|---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
3-aminooxy-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NO3.C2HF3O2/c1-5(2,3-9-6)4(7)8;3-2(4,5)1(6)7/h3,6H2,1-2H3,(H,7,8);(H,6,7) |
InChI Key |
QKDHDJNBUQCCHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CON)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminooxy)-2,2-dimethylpropanoic acid typically involves the reaction of 2,2-dimethylpropanoic acid with hydroxylamine to form the aminooxy derivative. The reaction is usually carried out under acidic conditions to facilitate the formation of the aminooxy group. Trifluoroacetic acid is often used as a solvent and catalyst in this reaction due to its strong acidic nature and ability to stabilize intermediates.
Industrial Production Methods
Industrial production of trifluoroacetic acid involves the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method is preferred due to its efficiency and high yield of trifluoroacetic acid.
Chemical Reactions Analysis
Types of Reactions
3-(Aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The trifluoroacetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the trifluoroacetic acid moiety under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Substituted trifluoroacetates.
Scientific Research Applications
3-(Aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid involves the interaction of the aminooxy group with various molecular targets. The aminooxy group can form stable adducts with carbonyl compounds, which can inhibit enzyme activity or modify protein function. The trifluoroacetic acid moiety enhances the compound’s solubility and stability, allowing it to effectively interact with its targets .
Comparison with Similar Compounds
Similar Compounds
- Trifluoroacetic anhydride
- Trifluoroperacetic acid
- 2,2,2-Trifluoroethanol
Uniqueness
3-(Aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid is unique due to the presence of both the aminooxy and trifluoroacetic acid moieties. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
